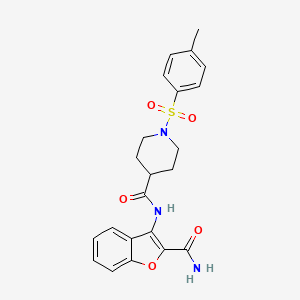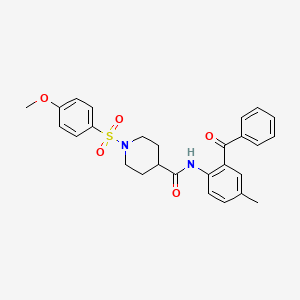![molecular formula C17H14ClNO4S2 B6495014 methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-24-7](/img/structure/B6495014.png)
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of MCBC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins and other cellular components. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin.
Biochemical and Physiological Effects
MCBC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin. Furthermore, MCBC has been found to possess anti-tumor effects, as it has been found to inhibit the growth of a variety of cancer cell lines.
实验室实验的优点和局限性
The advantages of using MCBC in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, MCBC is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using MCBC in laboratory experiments. For example, MCBC is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MCBC is not very soluble in organic solvents, which can limit its use in certain types of experiments.
未来方向
The potential uses of MCBC are still being explored, and there are a number of potential future directions for research. For example, MCBC could be investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections. In addition, MCBC could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Furthermore, MCBC could be investigated for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Finally, MCBC could be studied for its potential use in the development of novel drugs for the treatment of autoimmune diseases.
合成方法
MCBC can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylsulfamoyl chloride and 1-benzothiophene-2-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is usually complete within a few hours.
科学研究应用
MCBC has been widely studied in the field of medicinal chemistry, with a focus on its potential applications in the development of new drugs. In particular, MCBC has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. In addition, MCBC has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Furthermore, MCBC has been investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections.
属性
IUPAC Name |
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCIEAMEMUTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494932.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B6494937.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6494938.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B6494949.png)

![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)
![methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495002.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)